molecular formula C16H13ClF3N3O3 B2537526 (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034319-01-0

(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2537526
CAS No.: 2034319-01-0
M. Wt: 387.74
InChI Key: LHUBVCFMAFTPOI-UHFFFAOYSA-N
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Description

(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a chlorinated pyridine ring, a trifluoromethyl group, and a pyrrolidine ring. These structural elements confer unique chemical and biological properties, making it a subject of considerable interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps, starting with the chlorination of a pyridine derivative. Key intermediates are formed through substitution and coupling reactions, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production might leverage optimized catalysts and continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, ensure that the final product meets rigorous standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the hydroxyl group, to form ketones or quinones.

  • Reduction: : It may be reduced under specific conditions, potentially affecting the pyridine ring or the trifluoromethyl group.

  • Substitution: : Halogenated groups are reactive sites for nucleophilic or electrophilic substitution, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, and water, depending on the reaction stage.

Major Products

The major products depend on the specific reaction pathway. For instance, oxidation may yield pyridones, while substitution reactions can produce a wide array of functionalized derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules in organic chemistry, including pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways, often serving as a model compound in drug development.

Medicine

Potential therapeutic applications include acting as an enzyme inhibitor or receptor agonist/antagonist, making it relevant in designing treatments for various diseases.

Industry

Industrial applications may involve its use in the synthesis of specialty chemicals, materials science, and as a precursor for polymers or advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular processes. The pyrrolidine ring and trifluoromethyl group are crucial for binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-fluorophenyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

This compound is unique due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy compared to similar molecules.

There you have it! A deep dive into (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Feel like a chemist yet?

Properties

IUPAC Name

3-chloro-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3/c17-12-5-9(7-22-14(12)24)15(25)23-4-2-11(8-23)26-13-6-10(1-3-21-13)16(18,19)20/h1,3,5-7,11H,2,4,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUBVCFMAFTPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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